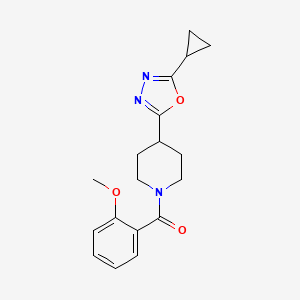
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine is a useful research compound. Its molecular formula is C18H21N3O3 and its molecular weight is 327.384. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine is a compound that combines the oxadiazole and piperidine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C11H12N3O2
- SMILES Notation : C1CCN(C(C1)C(=O)C2=NN=C(O2)C3=CC=C(C=C3)OC)C
Table 1: Structural Information
| Property | Value |
|---|---|
| Molecular Weight | 202.23 g/mol |
| InChI Key | PPWGJWUINVPOFR-UHFFFAOYSA-N |
Biological Activity Overview
The biological activities of compounds containing the oxadiazole and piperidine structures have been extensively studied. This section summarizes findings related to the specific biological activities attributed to this compound.
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. The mechanisms include:
- Inhibition of Enzymes : Compounds targeting thymidylate synthase and histone deacetylase (HDAC) have shown promise in inhibiting cancer cell proliferation .
- Molecular Docking Studies : These studies suggest that the compound can effectively bind to multiple cancer-related targets, enhancing its potential as an anticancer agent.
Antimicrobial Activity
The presence of oxadiazole moieties in compounds has been linked to antimicrobial effects. Studies have demonstrated that similar compounds possess:
- Bactericidal Properties : Effective against various bacterial strains, indicating potential for developing new antibiotics .
Neuroprotective Effects
Piperidine derivatives have been associated with neuroprotective activities. Research has highlighted:
- Anticonvulsant Activity : Certain derivatives were tested against maximal electroshock seizure (MES) models in rats, showing efficacy comparable to standard anticonvulsants like phenytoin .
Case Studies and Research Findings
Several studies have provided insights into the biological activity of similar compounds:
- Anticancer Mechanism Study :
- Neurotoxicity Assessment :
- Antimicrobial Efficacy :
Propiedades
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-15-5-3-2-4-14(15)18(22)21-10-8-13(9-11-21)17-20-19-16(24-17)12-6-7-12/h2-5,12-13H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTFNVQQYCQACM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














